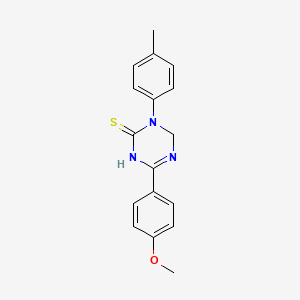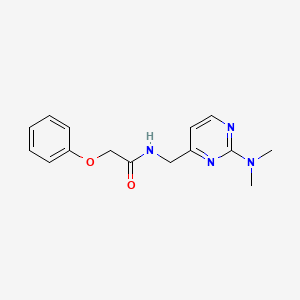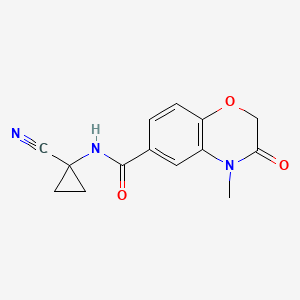
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3R,5R,7R)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a compound characterized by a unique molecular structure involving adamantane and piperidine moieties
Synthetic Routes and Reaction Conditions
The synthesis begins with the preparation of adamantan-1-ylmethanol as an intermediate.
This intermediate undergoes a reaction with an appropriate alkylating agent to form 1-((3R,5R,7R)-adamantan-1-ylmethoxy)-propan-2-ol.
The propan-2-ol derivative is further functionalized through substitution reactions involving 4-methylpiperidine.
The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial methods for the large-scale production of this compound typically involve optimizing reaction conditions to maximize yield and purity, such as:
Temperature control and precise addition of reagents.
Use of catalysts to speed up the reaction process.
Purification techniques like crystallization and chromatography.
Types of Reactions
Oxidation: : The adamantan-1-ylmethoxy group can undergo oxidation to form various oxidized products.
Reduction: : The compound can undergo reduction reactions, particularly on the piperidine ring.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, especially on the piperidine ring and the adamantane moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halides, acyl groups, etc.
Major Products
The products depend on the reaction type and conditions but often include derivatives with functional groups added or removed from the parent compound.
Scientific Research Applications
1-((3R,5R,7R)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has various scientific research applications:
Biology: : Studied for its interaction with biological molecules and potential use in biomolecular research.
Medicine: : Investigated for potential therapeutic uses, such as acting on specific receptors or enzymes.
Industry: : Employed in the development of new materials and as a specialty chemical.
Mechanism of Action
The mechanism involves interaction with molecular targets, potentially acting on:
Receptors: : Binding to specific receptors in biological systems.
Pathways: : Influencing pathways involved in cellular processes.
Comparison with Similar Compounds
When compared to similar compounds like 1-adamantyl derivatives and other piperidine-based molecules, 1-((3R,5R,7R)-adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride stands out due to its unique combination of the adamantane and piperidine moieties. This unique structure confers distinct physicochemical properties and biological activities, making it an interesting subject for further research.
List of Similar Compounds
1-Adamantylmethanol
4-Methylpiperidine derivatives
1-Adamantylamine
Conclusion
The compound this compound offers fascinating research potential due to its unique structure and diverse applications across multiple scientific disciplines. Its synthesis, reactivity, and distinct properties warrant further exploration in both academic and industrial settings.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c1-15-2-4-21(5-3-15)12-19(22)13-23-14-20-9-16-6-17(10-20)8-18(7-16)11-20;/h15-19,22H,2-14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBPGKDLLFLLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411746.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2411747.png)
![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)
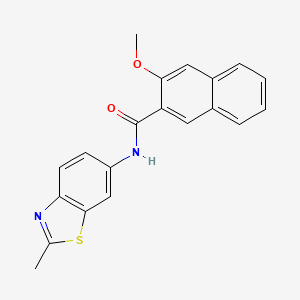
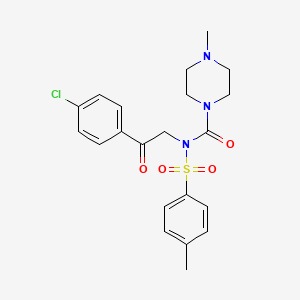
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2411755.png)
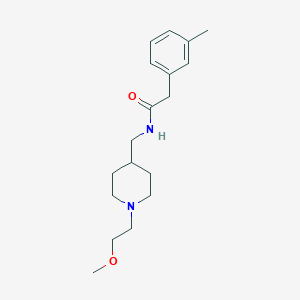
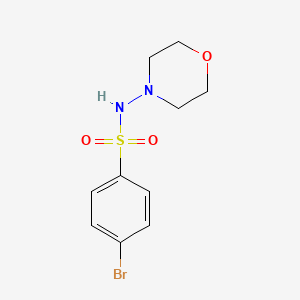
![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2411758.png)
![2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B2411760.png)
